molecular formula C5H3F2N B050371 2,3-Difluoropyridine CAS No. 1513-66-2

2,3-Difluoropyridine

Cat. No. B050371
CAS RN: 1513-66-2
M. Wt: 115.08 g/mol
InChI Key: OGVLEPMNNPZAPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-difluoropyridine typically involves the fluorination of substituted pyridines or the direct functionalization of the pyridine ring. For example, 2,3-Difluoro-5-chloropyridine can be prepared from 2,3,5-trichloropyridine using potassium fluoride as a fluorination agent in the presence of a phase transfer catalyst, highlighting the importance of selecting appropriate reaction conditions for successful fluorination reactions (Zhou Hong-feng, 2007).

Scientific Research Applications

Synthesis of Fluorinated Pyridines

  • Summary of the Application: 2,3-Difluoropyridine is used in the synthesis of various 2-, 3-, or 4-fluoropyridines . These fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are of interest due to their interesting and unusual physical, chemical, and biological properties .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it mentions that the synthesis of these fluoropyridines is a challenging problem . The review covers synthetic methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines .
  • Results or Outcomes: The outcomes of these syntheses are various types of fluoropyridines, which have potential applications as imaging agents for various biological applications . They are also of interest in the search for new agricultural products with improved physical, biological, and environmental properties .

Synthesis of Fluorinated Heterocycles

  • Summary of the Application: 2,3-Difluoropyridine can be used in the synthesis of various fluorinated heterocycles . These compounds are of interest due to their interesting and unusual physical, chemical, and biological properties .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it mentions that the synthesis of these fluorinated heterocycles is a challenging problem . The review covers synthetic methods for the preparation of fluorinated heterocycles .
  • Results or Outcomes: The outcomes of these syntheses are various types of fluorinated heterocycles, which have potential applications in various biological applications . They are also of interest in the search for new agricultural products with improved physical, biological, and environmental properties .

Preparation of Poly(Pyridine Ether)s

  • Summary of the Application: 2,3-Difluoropyridine has been used in the preparation of poly(pyridine ether)s via polycondensation with silylated 1,1,1-tris(4-hydroxyphenyl)ethane .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it involves the polycondensation of 2,3-Difluoropyridine with silylated 1,1,1-tris(4-hydroxyphenyl)ethane .
  • Results or Outcomes: The outcome of this synthesis is the formation of poly(pyridine ether)s .

Synthesis of F18 Substituted Pyridines

  • Summary of the Application: 2,3-Difluoropyridine can be used in the synthesis of F18 substituted pyridines for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it mentions that the synthesis of these F18 substituted pyridines is a challenging problem . The review covers synthetic methods for the preparation of F18 substituted pyridines .
  • Results or Outcomes: The outcomes of these syntheses are various types of F18 substituted pyridines, which have potential applications in local radiotherapy of cancer .

Synthesis of Fluorine-Containing Heterocycles

  • Summary of the Application: 2,3-Difluoropyridine can be used in the synthesis of fluorine-containing heterocycles based on polyfluorooxiranes and O,N,S-dinucleophiles . These compounds are of interest due to their interesting and unusual physical, chemical, and biological properties .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it mentions that the synthesis of these fluorine-containing heterocycles is a challenging problem . The review covers synthetic methods for the preparation of fluorine-containing heterocycles .
  • Results or Outcomes: The outcomes of these syntheses are various types of fluorine-containing heterocycles, which have potential applications in various biological applications .

Safety And Hazards

2,3-Difluoropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Fluoropyridines, including 2,3-Difluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

properties

IUPAC Name

2,3-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVLEPMNNPZAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382486
Record name 2,3-Difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoropyridine

CAS RN

1513-66-2
Record name 2,3-Difluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1513-66-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoropyridine
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Record name 2,3-Difluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
C Bobbio, M Schlosser - The Journal of Organic Chemistry, 2005 - ACS Publications
The concept of “regioexhaustive substitution” has been successfully applied to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine. All vacant positions were amenable to regioselective …
Number of citations: 38 pubs.acs.org
GC Finger, LD Starr, A Roe, WJ Link - The Journal of Organic …, 1962 - ACS Publications
The preparation of difluoropyridines by the Schiemann reaction was investigated. 2-Amino-6-fluoropyridine (Ilia), necessary for the synthesis of 2, 6-difluoropyridine (IVa) bythe …
Number of citations: 30 pubs.acs.org
P Zhong, SR Guo - Chinese Journal of Chemistry, 2004 - Wiley Online Library
2‐Azido‐3,5‐dichloropyridine and 2‐azido‐5‐chloro‐3‐fluoropyridine were given by reaction of sodium azide with 2,3,5‐trichloropyride, 3,5‐dichloro‐2‐fluoropyriridine or 5‐chloro‐2,3‐…
Number of citations: 19 onlinelibrary.wiley.com
SA Gaster, CM Funderburk… - 72nd International …, 2017 - ui.adsabs.harvard.edu
The pure rotational spectrum of the 2, 3-difluoropyridine-CO_ {2} complex was measured on a chirped-pulsed Fourier transform microwave (CP-FTMW) spectrometer in the 3-18 GHz …
Number of citations: 3 ui.adsabs.harvard.edu
P Zhong, H Hu, S Guo - Synthetic communications, 2004 - Taylor & Francis
Reaction of trichloroacetaldehyde and acrylonitrile in the presence of a catalytic amount of copper (I) chloride in ionic liquid afforded 2,3,5‐trichloropyridine, fluorination of which with KF …
Number of citations: 15 www.tandfonline.com
K Kamieńska-Trela, L Kania, P Bernatowicz… - … Acta Part A: Molecular …, 2000 - Elsevier
A very large set of one-bond spin–spin carbon–carbon coupling constants, 1 J CC , has been measured for 32 variously mono- and disubstituted pyridine N-oxides and for 14 …
Number of citations: 19 www.sciencedirect.com
C Bobbio, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
A deprotonation study was performed using 2,3,5‐trichloropyridine, 3,5‐dichloro‐2‐fluoropyridine and 5‐chloro‐2,3‐difluoropyridine as the substrates. Upon reaction with lithium …
CW van Dijk, M Sun, J van Wijngaarden - Journal of Molecular …, 2012 - Elsevier
The ground state rotational spectra of 2,3-, 2,4-, 2,5-, 2,6- and 3,5-difluoropyridine have been investigated using both Balle–Flygare type Fourier transform microwave (FTMW) and …
Number of citations: 22 www.sciencedirect.com
J Wang, X Li, G Feng, Q Gou - 73rd International Symposium …, 2018 - ui.adsabs.harvard.edu
The rotational spectra of a series of 1: 1 adducts of water-fluoropyridines have been investigated by using pulsed jet Fourier transform microwave spectroscopy. Depending on the …
Number of citations: 3 ui.adsabs.harvard.edu
J Wang, X Li, G Feng, Q Gou - pons - conferences.iams.sinica.edu.tw
To get insight into the fluorination effect on the solute molecules, we focused our attention on the water adducts of fluorinated pyridines (PYR). Rotational spectra of the 2, 3-…
Number of citations: 2 conferences.iams.sinica.edu.tw

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